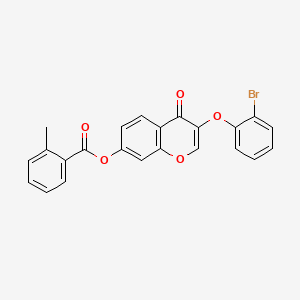![molecular formula C12H14N4O2 B11667920 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11667920.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimetil-1H-pirazol-1-il)-N’-[(E)-furan-2-ilmetilen]acetohidrazida es un complejo compuesto orgánico que presenta un anillo de pirazol y un anillo de furano conectados a través de un enlace acetohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3,5-dimetil-1H-pirazol-1-il)-N’-[(E)-furan-2-ilmetilen]acetohidrazida típicamente involucra la condensación de 2-(3,5-dimetil-1H-pirazol-1-il)acetohidrazida con furan-2-carbaldehído. La reacción generalmente se lleva a cabo en un disolvente de etanol bajo condiciones de reflujo durante varias horas. El producto se purifica luego por recristalización de etanol.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirazol, lo que lleva a la formación de diversos derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al enlace hidrazida, convirtiéndolo potencialmente en un derivado de hidrazina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila a menudo requieren catalizadores como ácidos de Lewis (por ejemplo, cloruro de aluminio) y se llevan a cabo en condiciones anhidras.
Productos principales
Oxidación: Derivados de pirazol oxidados.
Reducción: Derivados de hidrazina.
Sustitución: Derivados de furano sustituidos.
Aplicaciones Científicas De Investigación
2-(3,5-dimetil-1H-pirazol-1-il)-N’-[(E)-furan-2-ilmetilen]acetohidrazida se ha explorado para diversas aplicaciones de investigación científica:
Química medicinal: El compuesto tiene potencial como farmacóforo en el diseño de nuevos fármacos, particularmente debido a su capacidad para interactuar con objetivos biológicos.
Síntesis orgánica: Sirve como un intermedio versátil en la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo por el cual 2-(3,5-dimetil-1H-pirazol-1-il)-N’-[(E)-furan-2-ilmetilen]acetohidrazida ejerce sus efectos depende en gran medida de su interacción con los objetivos moleculares. El anillo de pirazol puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el anillo de furano puede participar en interacciones de apilamiento π. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(3,5-dimetil-1H-pirazol-1-il)piridina: Estructura similar pero con un anillo de piridina en lugar de un anillo de furano.
3,5-dimetil-1-(2-hidroxietil)pirazol: Presenta un grupo hidroxietil en lugar del enlace acetohidrazida.
Tri(3,5-dimetil-1-pirazolyl)borohidruro de potasio: Contiene múltiples anillos de pirazol coordinados a un átomo de boro.
Unicidad
2-(3,5-dimetil-1H-pirazol-1-il)-N’-[(E)-furan-2-ilmetilen]acetohidrazida es única debido a la presencia de un anillo de pirazol y un anillo de furano, lo que permite una amplia gama de reacciones químicas e interacciones. Esta doble funcionalidad no se encuentra comúnmente en compuestos similares, lo que la convierte en una molécula valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H14N4O2 |
|---|---|
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C12H14N4O2/c1-9-6-10(2)16(15-9)8-12(17)14-13-7-11-4-3-5-18-11/h3-7H,8H2,1-2H3,(H,14,17)/b13-7+ |
Clave InChI |
QGELQWHQOZQAPI-NTUHNPAUSA-N |
SMILES isomérico |
CC1=CC(=NN1CC(=O)N/N=C/C2=CC=CO2)C |
SMILES canónico |
CC1=CC(=NN1CC(=O)NN=CC2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Naphthyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide](/img/structure/B11667844.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667850.png)
![4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11667858.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667861.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(cyanomethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11667868.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide](/img/structure/B11667869.png)
![4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
![N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667882.png)
![N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11667885.png)
![2-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667886.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide](/img/structure/B11667892.png)

![(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667907.png)
![[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667915.png)
